3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

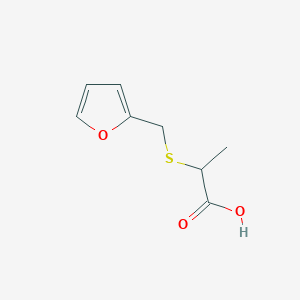

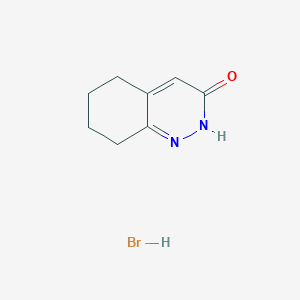

3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine (5FBP) is a novel chemical compound that has recently been developed and has a wide range of potential applications in the scientific research field. 5FBP is a synthetic compound with a chemical structure consisting of a 5-fluoro-1H-benzoimidazol-2-yl group attached to a propylamine group. It has been studied in several different areas, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Synthesis and Characterization

- Benzimidazole derivatives are synthesized through multi-step reactions, such as condensation with various aryl aldehydes or by treating 1-(4-((1H-benzoimidazol-1-yl) methylamino) phenyl)-3-substitutedprop-2-en-1-one with phenyl hydrazine. These compounds have shown significant pharmacological activities, such as antihypertensive and antimicrobial properties, with some derivatives displaying better activity when possessing an electron-withdrawing group compared to those with electron-donating groups (Sharma et al., 2010), (Krishnanjaneyulu et al., 2014).

Advanced Synthesis Techniques

- Microwave heating is employed for the efficient synthesis of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles, showcasing the utility of this method in accelerating chemical reactions (Menteşe et al., 2015).

- A rapid microwave-assisted protocol is developed for the synthesis of benzimidazole-based potential anticancer agents like methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate, significantly reducing reaction times compared to conventional methods (Jagadeesha et al., 2023).

Structural Analysis and Applications

- N-(1H-Benzimidazol-2-yl) propionimidic acid ethyl ester undergoes structural analysis, including X-ray diffraction, revealing insights into molecular conformation and intermolecular interactions (Raouafi et al., 2007).

- Platinum(II) and ruthenium(II) complexes with 3-(1H-benzoimidazol-2-yl) exhibit potent in vitro antitumor activity, showcasing the potential of benzimidazole derivatives in developing new therapeutics for resistant cancer types (Qin et al., 2019).

Novel Synthesis and Sensing Applications

- COUBM, a fluorogenic probe designed from 3-(1H-benzoimidazol-2-yl), demonstrates the ability for selective and rapid detection of phosgene, indicating the potential for benzimidazole derivatives in creating sensitive detection systems for hazardous compounds (Patra et al., 2021).

Safety and Hazards

Properties

IUPAC Name |

3-(6-fluoro-1H-benzimidazol-2-yl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN3/c11-7-3-4-8-9(6-7)14-10(13-8)2-1-5-12/h3-4,6H,1-2,5,12H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARDAZMOGCHSNBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=N2)CCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424369 |

Source

|

| Record name | 3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883541-03-5 |

Source

|

| Record name | 3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Furan-2-carbonyl)-amino]-2-methyl-benzoic acid](/img/structure/B1308891.png)

![5-{[(Furan-2-ylmethyl)-amino]-methyl}-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1308915.png)

![3-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}pyridine](/img/structure/B1308921.png)

![N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide](/img/structure/B1308922.png)